molecular formula C9H7ClO2 B1638367 2-(4-Chlorophenyl)malonaldehyde CAS No. 205676-17-1

2-(4-Chlorophenyl)malonaldehyde

Cat. No.: B1638367
CAS No.: 205676-17-1
M. Wt: 182.6 g/mol
InChI Key: BNSJYXRISGHNPY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)malonaldehyde is a chemical compound with the CAS Number: 205676-17-1 . It has a molecular weight of 182.61 . The IUPAC name for this compound is (2Z)-2-(4-chlorophenyl)-3-hydroxy-2-propenal .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H7ClO2 . The InChI code for this compound is 1S/C9H7ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H .


Physical and Chemical Properties Analysis

The melting point of this compound is between 140-143 degrees Celsius . Its solubility in water is negligible .

Scientific Research Applications

Photocatalytic Degradation

Research has demonstrated the photocatalytic degradation of chlorophenols, like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenol (4-CP), in aqueous solutions using titanium dioxide under UV light. This process is significant for removing toxic chlorophenols from water, indicating a potential application for 2-(4-Chlorophenyl)malonaldehyde in environmental remediation efforts (Yunfu. Sun & J. Pignatello, 1995; Soonhyun Kim & W. Choi, 2005).

Analytical Chemistry Applications

Chlorophenols such as 4-chlorophenol have been the subject of analytical studies, where fluorogenic labelling reagents were used for HPLC separation. This showcases an application in developing analytical methods for detecting chlorophenol compounds in pharmaceuticals, which could extend to substances like this compound (R. Gatti et al., 1997).

Biosensor Development

The development of biosensors for detecting chlorophenols in water solutions has been researched, utilizing semiconductor transducers and biorecognition elements. This suggests the potential for developing biosensors targeting the detection of this compound or its degradation products (T. M. Anh et al., 2002).

Water Treatment and Purification

Studies on the oxidation and reduction of chlorophenols in water under various conditions, including supercritical water and the presence of nanosized iron particles, indicate the relevance of this compound in water purification technologies. These processes aim at the degradation or transformation of chlorophenols to less harmful substances (Ruokang Li et al., 1993; R. Cheng et al., 2007).

Photocatalytic and Photoelectrochemical Sensing

Research into the photocatalytic decomposition of chlorophenols using magnetic nanocomposites and the application of visible light on copper-doped titanium dioxide highlights innovative approaches to pollutant degradation. Such studies indicate potential applications in the degradation or sensing of compounds like this compound (Khoirakpam Kesho Singh et al., 2017; J. Lin et al., 2018).

Safety and Hazards

2-(4-Chlorophenyl)malonaldehyde is classified as an irritant . It is recommended for use as a laboratory chemical and is advised against use in food, drugs, pesticides, or biocidal products .

Properties

IUPAC Name

2-(4-chlorophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSJYXRISGHNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205676-17-1
Record name 2-(4-chlorophenyl)malonaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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